GSK429286A

Overview

Description

GSK429286A is a selective inhibitor of Rho-associated kinases, specifically targeting ROCK1 and ROCK2. These kinases play a crucial role in various cellular processes, including contraction, motility, proliferation, and apoptosis. This compound has shown significant potential in scientific research due to its high selectivity and potency .

Mechanism of Action

Target of Action

GSK429286A, also known as RHO-15, is a selective inhibitor of Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

This compound interacts with its targets, ROCK1 and ROCK2, by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets of ROCK, such as myosin light chain and LIM kinases .

Biochemical Pathways

The inhibition of ROCK1 and ROCK2 by this compound affects several biochemical pathways. One of the key pathways is the regulation of actin cytoskeleton reorganization, which is crucial for cell shape and movement . By inhibiting ROCK activity, this compound can impact cell contraction and motility.

Result of Action

The inhibition of ROCK1 and ROCK2 by this compound leads to various cellular effects. For instance, it has been shown to reverse adrenaline-induced contraction of the rat aortic ring . Additionally, it causes a dose-dependent decrease in mean arterial blood pressure in spontaneous hypertensive rats .

Biochemical Analysis

Biochemical Properties

GSK429286A plays a significant role in biochemical reactions. It interacts with enzymes such as ROCK1 and ROCK2 . The nature of these interactions is inhibitory, with IC50 values of 14 nM and 63 nM for ROCK1 and ROCK2, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways . For instance, it has been found to upregulate gene expression of LIF, SOCS3, RRAD, NOTCH3, TNF, CXCL1, VDR, IL6, and THBS2, which are targets of a number of signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by selectively inhibiting ROCK1 and ROCK2 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and does not degrade significantly

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, oral administration of this compound at single doses of 3-30 mg/kg dramatically reduces mean arterial pressure in the spontaneously hypertensive rats (SHRs) in a dose-dependent manner .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of ROCK1 and ROCK2

Preparation Methods

Synthetic Routes and Reaction Conditions

GSK429286A is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide. This intermediate is then subjected to various reaction conditions, including heating and ultrasonic treatment, to achieve the final product .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability. Solubility in DMSO and ethanol is also considered during production to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

GSK429286A undergoes several types of chemical reactions, including:

Inhibition Reactions: It inhibits ROCK1 and ROCK2 by binding to their active sites.

Phosphorylation Reactions: It affects the phosphorylation of MYPT at Thr850, which is mediated by ROCK.

Common Reagents and Conditions

Reagents: DMSO, ethanol, and other solvents are commonly used to dissolve this compound.

Conditions: The compound is often used at concentrations ranging from 1 μM to 10 μM in various in vitro and in vivo studies.

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibition of ROCK1 and ROCK2 activities, leading to downstream effects on cellular processes .

Scientific Research Applications

GSK429286A has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the role of ROCK1 and ROCK2 in various chemical reactions.

Biology: Investigated for its effects on cell motility, proliferation, and apoptosis.

Medicine: Explored for potential therapeutic applications in diseases such as hypertension and cancer.

Industry: Utilized in the development of new drugs targeting ROCK1 and ROCK2 .

Comparison with Similar Compounds

Similar Compounds

Y-27632: Another ROCK inhibitor, but less selective compared to GSK429286A.

H-1152: Similar in function but differs in selectivity and potency.

GSK269962A: Shares similar inhibitory properties but has different pharmacokinetic profiles .

Uniqueness

This compound stands out due to its high selectivity for ROCK1 and ROCK2, making it a valuable tool in research. Its improved oral bioavailability and potency further enhance its applicability in various scientific studies .

Biological Activity

GSK429286A is a selective inhibitor of Rho-associated coiled-coil protein kinases 1 and 2 (ROCK1 and ROCK2). This compound has garnered attention due to its potential therapeutic applications in various conditions, including cardiovascular diseases, cancer, and ischemic injuries. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound functions primarily by inhibiting ROCK1 and ROCK2, which are key regulators of actin cytoskeleton dynamics, cell motility, and contraction. The compound exhibits different inhibitory potencies for these kinases, with IC50 values of 14 nM for ROCK1 and 63 nM for ROCK2 . By inhibiting these kinases, this compound can modulate various cellular responses such as migration, adhesion, and contraction.

Cell Migration and Adhesion

Research has demonstrated that this compound significantly enhances cell migration and adhesion in endothelial cells. In a study involving human umbilical vein endothelial cells (HUVECs), treatment with this compound improved cell adhesion to laminin but not to fibronectin . Furthermore, time-lapse tracking revealed that this compound increased endothelial cell velocity and accumulated distance compared to controls. This suggests that the compound may promote angiogenesis by enhancing endothelial cell functions critical for new blood vessel formation.

Blood Flow Recovery

This compound has shown promising results in preclinical models of ischemia. In a mouse model of hindlimb ischemia, systemic administration of this compound significantly enhanced blood flow recovery . Histological analyses indicated an increase in microvessel density in ischemic tissues treated with the compound compared to controls. These findings highlight the potential of this compound as a therapeutic agent for conditions characterized by impaired blood flow.

Case Studies and Experimental Evidence

- Hypertensive Rat Model : In male Sprague-Dawley rats with spontaneous hypertension, oral administration of this compound (30 mg/kg) resulted in a significant reduction in mean arterial pressure, with maximum decreases observed at 50 mmHg after nearly two hours . This effect underscores the compound's potential utility in managing hypertension.

- Endothelial Tube Formation : A study investigating the effects of ROCK inhibition on endothelial tube formation revealed that knockdown of ROCK1 (but not ROCK2) enhanced tube length and branching in vitro . This indicates that selective inhibition of ROCK1 may have therapeutic benefits in promoting vascular repair.

- Cancer Research : In a virtual screening study for GSK3β inhibitors, this compound exhibited favorable binding affinities and drug-like properties . Its role as a selective ROCK inhibitor positions it as a candidate for further investigation in cancer management due to ROCK's involvement in tumor progression and metastasis.

Summary of Biological Activity

Properties

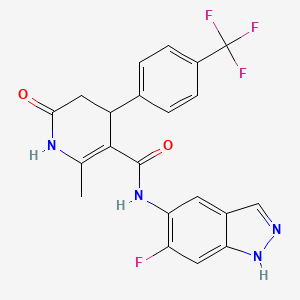

IUPAC Name |

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIIUAHHAZEXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463946 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864082-47-3 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864082-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Rho-15?

A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []

Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?

A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:

- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]

- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]

- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]

Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?

A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.

Q4: What is the molecular formula and weight of Rho-15?

A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.

Q5: Is there any available spectroscopic data for Rho-15?

A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.

Q6: How do structural modifications of Rho-15 affect its activity?

A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.

Q7: What is known about the stability of Rho-15 under different conditions?

A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.

Q8: What is the pharmacokinetic profile of Rho-15 in animal models?

A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.

Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?

A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.

Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?

A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.

Q11: What is known about the toxicity and safety profile of Rho-15?

A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.

Q12: Are there any specific drug delivery strategies being explored for Rho-15?

A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.

Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?

A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.

Q14: What is the connection between Rho-15 and Escherichia coli?

A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]

Q15: How does the rho-15 mutation impact E. coli?

A15: The rho-15 mutation in E. coli can lead to:

- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]

- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]

- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]

Q16: How does the rho-15 mutation relate to methionine auxotrophy?

A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.

Q17: Can the rho-15 mutation be suppressed?

A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.

Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?

A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []

Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?

A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.